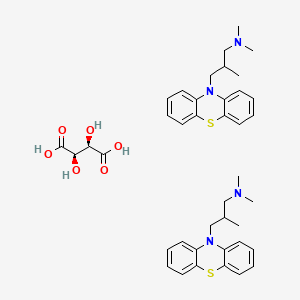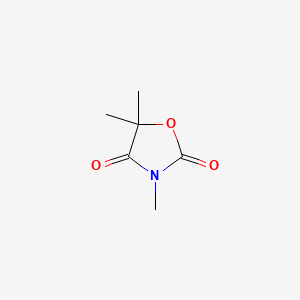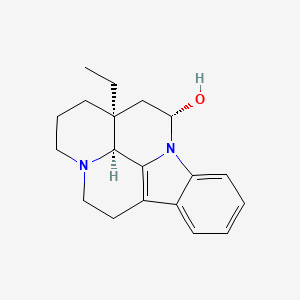![molecular formula C74H100ClN15O14 B1683117 (2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide CAS No. 151272-78-5](/img/structure/B1683117.png)
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Übersicht
Beschreibung
Antarelix is a synthetic peptide that functions as a gonadotropin-releasing hormone receptor antagonist. It was initially developed by AEterna Zentaris GmbH and has been investigated for its potential therapeutic applications in treating conditions such as prostate cancer, endometriosis, and female infertility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antarelix is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of antarelix involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Antarelix unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Antarelix kann Oxidationsreaktionen unterliegen, insbesondere an Methioninresten, die durch oxidierende Mittel wie Wasserstoffperoxid katalysiert werden können.
Reduktion: Reduktionsreaktionen können an Disulfidbrücken innerhalb des Peptids auftreten, typischerweise unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT).
Substitution: Substitutionsreaktionen können durchgeführt werden, um bestimmte Aminosäurereste innerhalb der Peptidsequenz zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, milde saure oder basische Bedingungen.
Reduktion: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Spezielle Aminosäurederivate, Kupplungsreagenzien wie DCC oder DIC.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte oder reduzierte Formen von Antarelix sowie modifizierte Peptide mit substituierten Aminosäureresten .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungsmethoden.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulation der Hormonfreisetzung und seiner Auswirkungen auf die reproduktive Biologie.
Medizin: Als Therapeutikum zur Behandlung von Prostatakrebs, Endometriose und weiblicher Unfruchtbarkeit untersucht.
5. Wirkmechanismus
Antarelix entfaltet seine Wirkung durch Bindung an Gonadotropin-Releasing-Hormon-Rezeptoren, wodurch die Wirkung des Gonadotropin-Releasing-Hormons blockiert wird. Diese Hemmung verhindert die Freisetzung von Luteinisierendem Hormon und Follikel-stimulierendem Hormon aus der Hypophyse, was zu einer Verringerung der Produktion von Sexualhormonen wie Testosteron und Östrogen führt. Dieser Mechanismus ist besonders nützlich bei der Behandlung von hormonsensitiven Erkrankungen wie Prostatakrebs und Endometriose .
Ähnliche Verbindungen:
Cetrorelix: Ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der bei der Behandlung von hormonsensitiven Krebserkrankungen und Fortpflanzungsstörungen eingesetzt wird.
Ganirelix: Eine ähnliche Verbindung, die zur Kontrolle des Hormonspiegels in der assistierten Reproduktionstechnologie eingesetzt wird.
Vergleich: Antarelix ist einzigartig in seiner spezifischen Bindungsaffinität und Potenz als Gonadotropin-Releasing-Hormon-Rezeptor-Antagonist. Im Vergleich zu Cetrorelix und Ganirelix hat Antarelix unterschiedliche pharmakokinetische Eigenschaften und klinische Wirksamkeit bei bestimmten therapeutischen Anwendungen gezeigt .
Wirkmechanismus
Antarelix exerts its effects by binding to gonadotropin-releasing hormone receptors, thereby blocking the action of gonadotropin-releasing hormone. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones like testosterone and estrogen. This mechanism is particularly useful in treating hormone-sensitive conditions such as prostate cancer and endometriosis .
Vergleich Mit ähnlichen Verbindungen
Cetrorelix: Another gonadotropin-releasing hormone antagonist used in the treatment of hormone-sensitive cancers and reproductive disorders.
Ganirelix: A similar compound used to control hormone levels in assisted reproductive technology.
Comparison: Antarelix is unique in its specific binding affinity and potency as a gonadotropin-releasing hormone receptor antagonist. Compared to cetrorelix and ganirelix, antarelix has shown distinct pharmacokinetic properties and clinical efficacy in certain therapeutic applications .
Eigenschaften
Key on ui mechanism of action |
Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |
|---|---|
CAS-Nummer |
151272-78-5 |
Molekularformel |
C74H100ClN15O14 |
Molekulargewicht |
1459.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |
InChI-Schlüssel |
NOENHWMKHNSHGX-IAOPALDYSA-N |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CC=C2)N)C(=O)C(C)(C(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)C)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CC6=CC=C(C=C6)Cl)N)NC(=O)C(CCCCNC(=O)N)N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
151272-78-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XXXSYXLXPA |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2 antarelix EP 24332 EP-24332 teverelix teverelix acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















